molecular formula C20H30O4 B048610 14,15-dehydro Leukotriene B4 CAS No. 114616-11-4

14,15-dehydro Leukotriene B4

Cat. No.: B048610
CAS No.: 114616-11-4
M. Wt: 334.4 g/mol
InChI Key: PRCVOEPTHWOJMX-CHHAPGPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14,15-dehydro Leukotriene B4 typically involves the enzymatic conversion of Leukotriene A4 to Leukotriene B4, followed by a dehydrogenation process to introduce the 14,15-dehydro modification . The reaction conditions often require specific enzymes and controlled environments to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications in research. it can be produced in bulk by optimizing the enzymatic pathways and using bioreactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions: 14,15-dehydro Leukotriene B4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

14,15-dehydro Leukotriene B4 has several applications in scientific research:

Comparison with Similar Compounds

    Leukotriene B4: The parent compound, which has a similar structure but lacks the 14,15-dehydro modification.

    12-oxo Leukotriene B4: Another derivative with different functional group modifications.

    12(S)-hydroxyheptadecatrienoic acid: An endogenous ligand for the BLT2 receptor

Uniqueness: 14,15-dehydro Leukotriene B4 is unique due to its specific modification at the 14,15 positions, which enhances its binding affinity for the BLT1 receptor and its ability to inhibit Leukotriene B4-induced responses. This makes it a valuable tool in research focused on leukotriene pathways and inflammatory processes .

Properties

IUPAC Name

(5S,6Z,8E,10E,12R)-5,12-dihydroxyicosa-6,8,10-trien-14-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,14-10+,15-11-/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCVOEPTHWOJMX-CHHAPGPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC#CC[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165823
Record name (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114616-11-4
Record name (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114616-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14,15-dehydro Leukotriene B4
Reactant of Route 2
14,15-dehydro Leukotriene B4
Reactant of Route 3
14,15-dehydro Leukotriene B4
Reactant of Route 4
14,15-dehydro Leukotriene B4
Reactant of Route 5
14,15-dehydro Leukotriene B4
Reactant of Route 6
14,15-dehydro Leukotriene B4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.